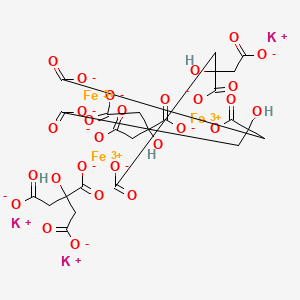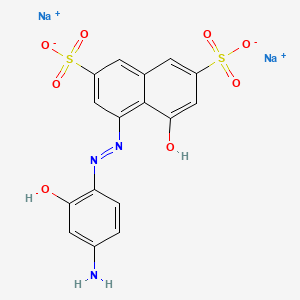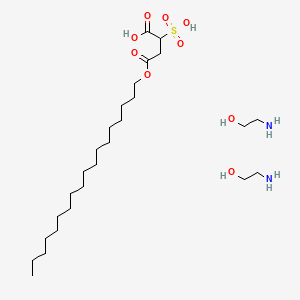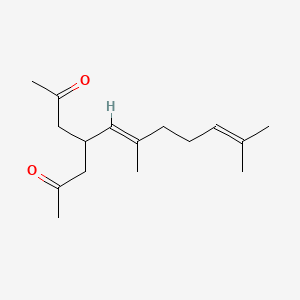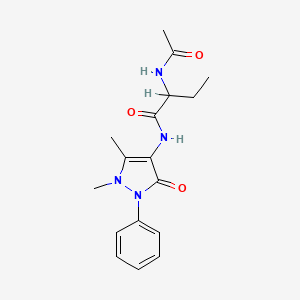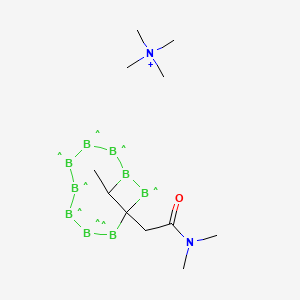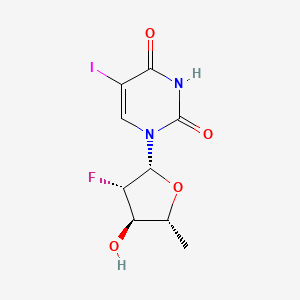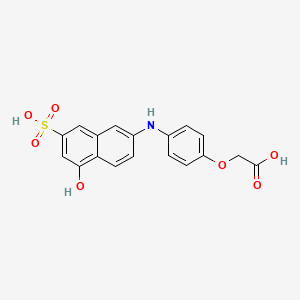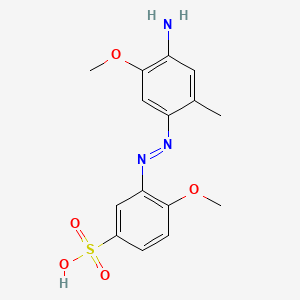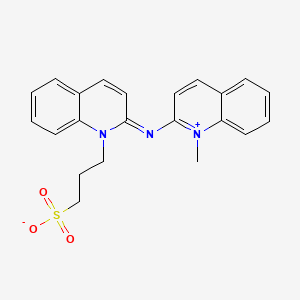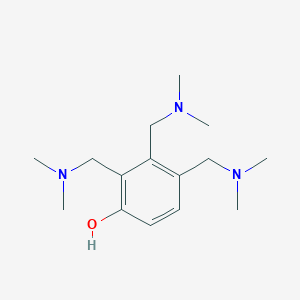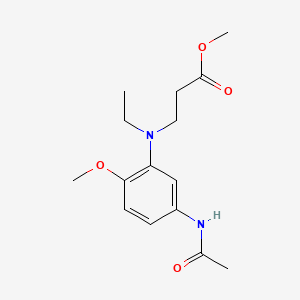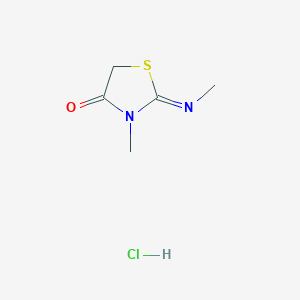
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is a heterocyclic compound with the molecular formula C5H9ClN2OS. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 2-amino-5-chlorophenol with different aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis .
化学反应分析
Types of Reactions
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidinone derivatives .
科学研究应用
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of advanced glycation end-products (AGEs) by reacting with reactive carbonyl species. This inhibition is crucial in preventing complications related to diabetes and aging . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
- 3-Methyl-2-(phenylimino)thiazolidin-4-one
- 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one
- 5-Aryl-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one
Uniqueness
3-Methyl-2-(methylimino)thiazolidin-4-one monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit glycation reactions and its antimicrobial activity make it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
2087-56-1 |
|---|---|
分子式 |
C5H9ClN2OS |
分子量 |
180.66 g/mol |
IUPAC 名称 |
3-methyl-2-methylimino-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C5H8N2OS.ClH/c1-6-5-7(2)4(8)3-9-5;/h3H2,1-2H3;1H |
InChI 键 |
ZCISRBSBDUVXMI-UHFFFAOYSA-N |
规范 SMILES |
CN=C1N(C(=O)CS1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


